molecular formula C6H5FINO B13147003 4-Amino-2-fluoro-3-iodophenol

4-Amino-2-fluoro-3-iodophenol

Cat. No.: B13147003
M. Wt: 253.01 g/mol
InChI Key: VBSFLZGGKIMAPO-UHFFFAOYSA-N
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Description

4-Amino-2-fluoro-3-iodophenol is an organic compound that belongs to the class of halogenated phenols This compound is characterized by the presence of amino, fluoro, and iodo substituents on a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-fluoro-3-iodophenol typically involves multi-step organic reactions. One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor such as 2-fluoro-3-iodonitrobenzene is reacted with an amine under specific conditions to introduce the amino group. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings to produce the compound at a commercial scale.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-fluoro-3-iodophenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The nitro group in the precursor can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: The halogen atoms (fluoro and iodo) can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Quinones.

    Reduction: Aminophenols.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-Amino-2-fluoro-3-iodophenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Potential applications in drug development due to its unique chemical properties. It may serve as a precursor for the synthesis of bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 4-Amino-2-fluoro-3-iodophenol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the halogen atoms can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards enzymes or receptors. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-fluorophenol: Lacks the iodine substituent, which may affect its reactivity and applications.

    4-Amino-3-iodophenol: Lacks the fluorine substituent, which can influence its chemical properties.

    2-Fluoro-3-iodophenol: Lacks the amino group, which is crucial for certain biological interactions.

Uniqueness

4-Amino-2-fluoro-3-iodophenol is unique due to the presence of all three substituents (amino, fluoro, and iodo) on the phenol ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields of research .

Properties

Molecular Formula

C6H5FINO

Molecular Weight

253.01 g/mol

IUPAC Name

4-amino-2-fluoro-3-iodophenol

InChI

InChI=1S/C6H5FINO/c7-5-4(10)2-1-3(9)6(5)8/h1-2,10H,9H2

InChI Key

VBSFLZGGKIMAPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1N)I)F)O

Origin of Product

United States

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